molecular formula C16H27N3S B11796348 1-(5-(tert-Butylthio)-3-methylpyridin-2-yl)-4-ethylpiperazine

1-(5-(tert-Butylthio)-3-methylpyridin-2-yl)-4-ethylpiperazine

Cat. No.: B11796348
M. Wt: 293.5 g/mol
InChI Key: PLWYQRKEMJJQNK-UHFFFAOYSA-N
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Description

1-(5-(tert-Butylthio)-3-methylpyridin-2-yl)-4-ethylpiperazine is a complex organic compound that features a tert-butylthio group, a methylpyridine ring, and an ethylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-(tert-Butylthio)-3-methylpyridin-2-yl)-4-ethylpiperazine typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the 5-(tert-butylthio)-3-methylpyridine intermediate, which can be achieved through the reaction of 3-methylpyridine with tert-butylthiol in the presence of a suitable catalyst . This intermediate is then reacted with 4-ethylpiperazine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

1-(5-(tert-Butylthio)-3-methylpyridin-2-yl)-4-ethylpiperazine can undergo various types of chemical reactions, including:

    Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridine ring can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced pyridine derivatives.

    Substitution: Substituted piperazine derivatives.

Scientific Research Applications

1-(5-(tert-Butylthio)-3-methylpyridin-2-yl)-4-ethylpiperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(5-(tert-Butylthio)-3-methylpyridin-2-yl)-4-ethylpiperazine involves its interaction with specific molecular targets and pathways. The tert-butylthio group can engage in thiol-disulfide exchange reactions, while the piperazine ring can interact with various receptors and enzymes. These interactions can modulate biological processes, making the compound a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-(tert-Butylthio)-3-methylpyridin-2-yl)-4-ethylpiperazine is unique due to its combination of a tert-butylthio group, a methylpyridine ring, and an ethylpiperazine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H27N3S

Molecular Weight

293.5 g/mol

IUPAC Name

1-(5-tert-butylsulfanyl-3-methylpyridin-2-yl)-4-ethylpiperazine

InChI

InChI=1S/C16H27N3S/c1-6-18-7-9-19(10-8-18)15-13(2)11-14(12-17-15)20-16(3,4)5/h11-12H,6-10H2,1-5H3

InChI Key

PLWYQRKEMJJQNK-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=NC=C(C=C2C)SC(C)(C)C

Origin of Product

United States

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